2-(4-Propylbenzoyl)benzoic acid

Description

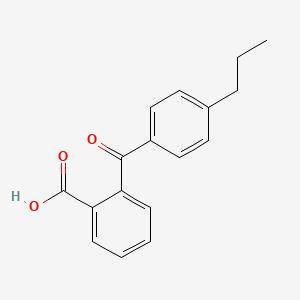

2-(4-Propylbenzoyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoyl group attached at the ortho position (C2) of the benzoic acid core. The benzoyl moiety itself is further substituted with a propyl group at its para position (C4) (Figure 1). This structural configuration distinguishes it from simpler benzoic acid derivatives, such as 4-hydroxybenzoic acid (a common preservative precursor ) or 4-propylbenzoic acid (a straight-chain alkyl-substituted analog ).

However, direct studies on its synthesis, stability, or biological activity are absent in the reviewed evidence.

Properties

IUPAC Name |

2-(4-propylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17(19)20/h3-4,6-11H,2,5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUOQJJKWICQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550798 | |

| Record name | 2-(4-Propylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59581-77-0 | |

| Record name | 2-(4-Propylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Propylbenzoyl)benzoic acid is a benzoic acid derivative characterized by a propyl substituent at the para position of the benzoyl group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Anticancer Potential

Research indicates that benzoic acid derivatives, including this compound, may act as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. For instance, compounds designed based on similar scaffolds have shown equipotent binding to these proteins, leading to induced cell death in lymphoma cell lines dependent on these proteins for survival .

Enzyme Interaction

Studies on related compounds reveal that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation in cells . The activation of these pathways suggests potential applications in treating age-related diseases and cancers where protein homeostasis is disrupted.

Table: Biological Activity of Benzoic Acid Derivatives

| Compound | Target Protein | Binding Affinity (K_i) | Biological Effect |

|---|---|---|---|

| This compound | Mcl-1/Bfl-1 | Not specified | Induces apoptosis in cancer cells |

| 3-chloro-4-methoxybenzoic acid | Cathepsins B and L | Strong interaction | Promotes protein degradation |

| Compound 24 | Mcl-1/Bfl-1 | 100 nM | Induces cell death in lymphoma cells |

Notable Research Findings

- Dual Inhibition : Compounds similar to this compound have been developed to target both Mcl-1 and Bfl-1 proteins effectively, showing promise as dual inhibitors that could enhance therapeutic efficacy against resistant cancer types .

- Protein Degradation Pathways : Research has highlighted the role of benzoic acid derivatives in promoting UPP and ALP activity, which are vital for maintaining cellular proteostasis. This activity has implications for developing anti-aging agents and treatments for neurodegenerative diseases .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that certain benzoic acid derivatives exhibit significant growth inhibition against various cancer cell lines, suggesting that this compound may possess similar properties.

Comparison with Similar Compounds

Key Findings :

- Methyl and methoxy substituents enhance binding affinity (lower ΔGbinding) compared to the unsubstituted parent compound, likely due to improved hydrophobic interactions (methyl) or hydrogen bonding (methoxy) .

- The methoxy group exhibits the strongest binding, possibly due to its electron-donating resonance effects, which stabilize receptor-ligand interactions.

- However, its bulky propyl group may reduce binding affinity by sterically hindering access to the receptor’s active site, despite increased hydrophobicity.

Physicochemical Properties

- Melting Point : Alkyl-substituted benzoic acids (e.g., 4-propylbenzoic acid, melting point = 142–144°C ) generally have lower melting points than polar derivatives (e.g., 4-hydroxybenzoic acid, melting point = 214–217°C ). The propylbenzoyl analog is expected to follow this trend.

- Solubility : Increased hydrophobicity from the propyl group may reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.